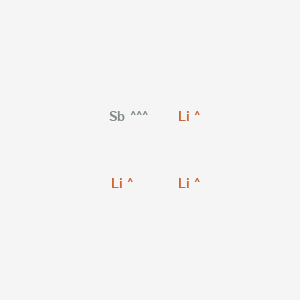
9-(2-hydroxyethyl)-2-imino-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one is a chemical compound with significant interest in various scientific fields It is a derivative of purine, a heterocyclic aromatic organic compound, and features a hydroxyethyl group attached to the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-hydroxyethyl)-2-imino-5H-purin-6-one typically involves the reaction of a purine derivative with an appropriate hydroxyethylating agent. One common method is the reaction of 2-amino-6-chloropurine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 9-position of the purine ring. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imino group can be reduced to form an amino derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 9-(2-carboxyethyl)-2-imino-5H-purin-6-one.
Reduction: Formation of 9-(2-hydroxyethyl)-2-amino-5H-purin-6-one.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of 9-(2-hydroxyethyl)-2-imino-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The hydroxyethyl group allows for hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity. The imino group can participate in tautomerization, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-Hydroxyethyl)-2-amino-5H-purin-6-one
- 9-(2-Carboxyethyl)-2-imino-5H-purin-6-one
- 9-(2-Hydroxyethyl)-2-thio-5H-purin-6-one
Uniqueness
9-(2-Hydroxyethyl)-2-imino-5H-purin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry. The imino group allows for potential interactions with biological targets, enhancing its utility in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H9N5O2 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
9-(2-hydroxyethyl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,11,14) |
Clave InChI |
KGJLPOVMLKVWRF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(=O)NC(=N)N=C2N1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


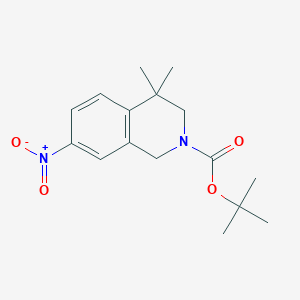


![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)
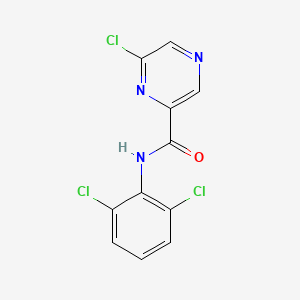
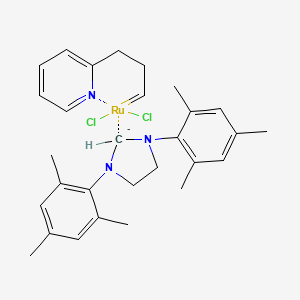
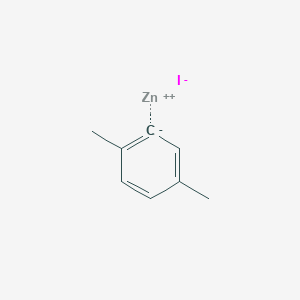
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
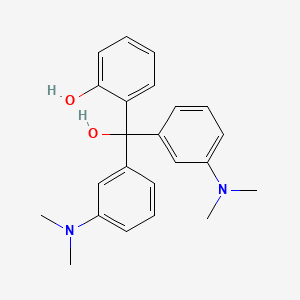
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
